Anti-Tubercular MIC90 Potency: 4-Methylbenzyloxy Substituent Yields Sub-Micromolar Activity Against Mtb
In a focused 4-anilinoquinoline/quinazoline screen, the derivative bearing the 4-[(4-methylbenzyl)oxy]aniline substructure (compound 34, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine) exhibited an MIC90 of 0.63–1.25 μM against Mycobacterium tuberculosis H37Rv [1]. In contrast, analogs bearing unsubstituted benzyloxy or 4-chlorobenzyloxy aniline moieties in the same study showed significantly weaker or no detectable anti-tubercular activity (SAR identified benzyloxy aniline as a critical structural feature, with para-methyl substitution providing optimal potency). The 4-methyl group contributes to enhanced hydrophobic packing within the Mtb kinase ATP-binding site, translating to a >10-fold improvement in MIC90 relative to the unsubstituted benzyloxy analog (which lacked measurable activity at concentrations up to 25 μM) [1].
| Evidence Dimension | Anti-tubercular MIC90 (μM) |
|---|---|
| Target Compound Data | 0.63–1.25 μM |
| Comparator Or Baseline | 4-(benzyloxy)aniline-derived analog (compound without para-methyl): >25 μM |
| Quantified Difference | >20-fold lower MIC90 (improved potency) |
| Conditions | M. tuberculosis H37Rv, broth microdilution assay, 7–14 days incubation |
Why This Matters
For medicinal chemistry teams synthesizing 4-anilinoquinoline libraries for tuberculosis drug discovery, procurement of the 4-methylbenzyloxy variant is essential; substitution with the less expensive unsubstituted benzyloxy aniline would fail to deliver the sub-micromolar potency required for hit-to-lead progression.
- [1] Fleck NJ, et al. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorg Med Chem Lett. 2019;29(18):2695–2699. doi:10.1016/j.bmcl.2019.07.012. View Source
